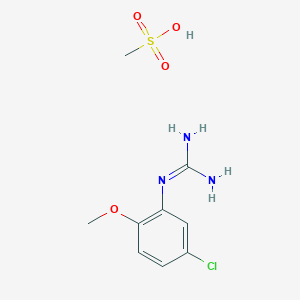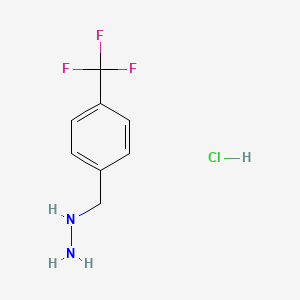![molecular formula C11H14Cl3NS B1431192 2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride CAS No. 1864055-82-2](/img/structure/B1431192.png)
2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride
Descripción general
Descripción
“2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride” is a synthetic compound that has gained significant attention in the field of biological and chemical research. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular formula of “2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride” is C11H14Cl3NS. The average mass is 298.7 g/mol. The structure is characterized by a pyrrolidine ring attached to a 2,6-dichlorophenyl sulfanyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride” are not detailed in the available literature. The compound’s molecular weight is 298.7 g/mol.Aplicaciones Científicas De Investigación
Materials Science
- Polyimide Synthesis : Sulfur-containing compounds like BTPB and BCTPB have been utilized in the synthesis of transparent polyimides with high refractive indices, small birefringences, and good thermomechanical stabilities. These materials are promising for advanced optical applications due to their transparency and colorlessness in the visible region (Tapaswi et al., 2015).
Synthetic Chemistry
- Chemical Transformations : Research on sulfur-containing heterocycles, like those involving dihydropyridine derivatives, has shown that they can undergo transformations under specific conditions, leading to novel compounds. These findings are significant for developing new synthetic pathways in organic chemistry (Nedolya et al., 2018).
- N-Oxide Derivatives Synthesis : Studies on the synthesis of N-oxide derivatives, such as substituted 2-(2-(pyridyl-N-oxide)methylsulphinyl)benzimidazoles, have demonstrated efficient pathways to these compounds, which could have applications in medicinal chemistry and drug development (Ray et al., 2007).
Pharmacology
- Antifolate Inhibitors : Sulfur-substituted pyrrolo[2,3-d]pyrimidines have been investigated as nonclassical antifolate inhibitors of thymidylate synthase, showing potential as antitumor and antibacterial agents. This research highlights the medicinal chemistry applications of sulfur-containing heterocycles (Gangjee et al., 1996).
Direcciones Futuras
The future directions for research on “2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride” are not specified in the available literature. Given the interest in pyrrolidine derivatives in drug discovery , it is likely that further studies will explore the biological activities and potential therapeutic applications of this compound.
Propiedades
IUPAC Name |
2-[(2,6-dichlorophenyl)sulfanylmethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NS.ClH/c12-9-4-1-5-10(13)11(9)15-7-8-3-2-6-14-8;/h1,4-5,8,14H,2-3,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCGQDIRGZOKRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CSC2=C(C=CC=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1431109.png)
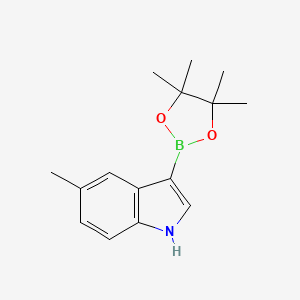
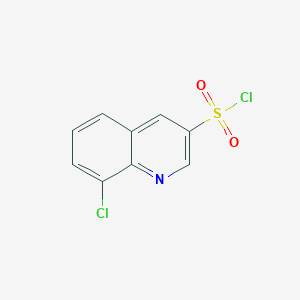
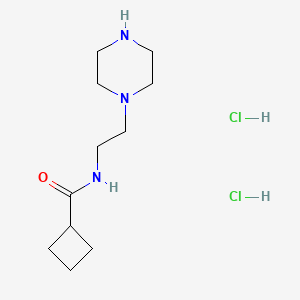
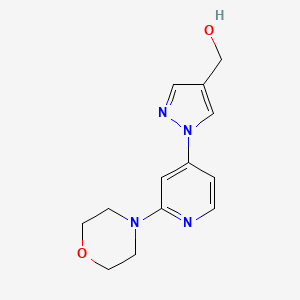
![5'-Chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B1431116.png)
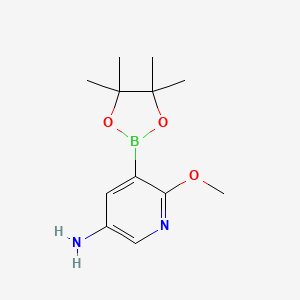
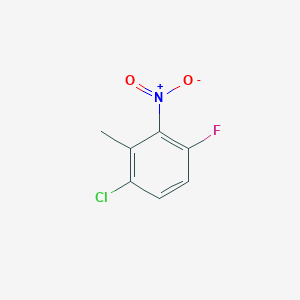
![7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B1431121.png)

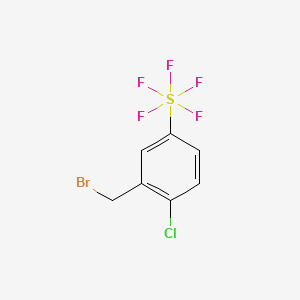
![N-methyl-1-[4-(4-methylphenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1431128.png)
